Lurasidone Metabolite 14326 D8 is a deuterium-labeled form of the metabolite 14326, which is derived from the atypical antipsychotic drug lurasidone. This compound is primarily utilized in research settings, particularly in pharmacokinetic studies and drug metabolism investigations. The deuterium labeling enhances the stability and tracking of the metabolite during experiments, making it a valuable tool for scientists studying the pharmacological effects and metabolic pathways of lurasidone.
Lurasidone Metabolite 14326 D8 is classified under drug metabolites and stable isotope-labeled reference standards. It is produced as a research chemical and is not intended for human consumption. The compound is available from various suppliers, including GlpBio, Acanthus Research, and MedChemExpress, each providing detailed specifications regarding its use and handling .
The synthesis of Lurasidone Metabolite 14326 D8 involves the incorporation of deuterium isotopes into the molecular structure of the parent compound, lurasidone. The process typically includes:
Technical details regarding specific synthetic routes may vary among manufacturers but generally adhere to established organic synthesis protocols.
The molecular formula for Lurasidone Metabolite 14326 D8 is . Its structure features a complex arrangement typical of lurasidone derivatives, including multiple rings and functional groups that contribute to its pharmacological activity.
Lurasidone Metabolite 14326 D8 participates in various chemical reactions typical for drug metabolites. These may include:
These reactions are vital for understanding how lurasidone and its metabolites interact within biological systems.
Research indicates that metabolites can significantly affect drug efficacy and safety profiles by altering pharmacodynamics and pharmacokinetics through various mechanisms, including receptor binding affinity changes and modulation of metabolic pathways.
Relevant analyses often include spectroscopic methods (e.g., NMR spectroscopy) to confirm structural integrity and purity.
Lurasidone Metabolite 14326 D8 has several scientific applications:
Site-Specific Deuterium IncorporationThe synthesis of Lurasidone Metabolite 14326 D8 employs post-synthetic deuteration, where deuterium atoms are introduced into the pre-formed Lurasidone Metabolite 14326 skeleton. This strategy targets eight hydrogen positions within the piperazine and cyclohexyl rings, leveraging isotopic exchange reactions catalyzed by transition metals (e.g., platinum or palladium) under acidic conditions (pH 2.5–3.5, 80–100°C). Alternative approaches include:
Reaction Parameters and EfficiencyDeuteration efficiency (>98% isotopic purity) is influenced by:
Table 1: Comparative Deuteration Techniques
Method | Isotopic Purity (%) | Reaction Duration (h) | Key Advantage |
---|---|---|---|
Post-Synthetic Exchange | 98.5 | 72 | Applicable to pre-formed metabolites |
Precursor-Mediated | 99.2 | 48 | Higher positional specificity |
Challenges include avoiding isotopic dilution from protio solvents and maintaining regioselectivity at labile hydrogen sites [2] [3] [5].
Multistage Chromatographic SeparationPost-deuteration, crude Lurasidone Metabolite 14326 D8 undergoes purification via:
Critical Purification Challenges
Quality Control Metrics
HPLC Method DevelopmentYield enhancement focuses on scaling chromatographic separations while preserving isotopic purity:
Quantitative Yield AnalysisTable 2: HPLC Parameters for Purification Yield Optimization
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Column Temperature | 35°C | ↑ Resolution of deuterated forms |
Injection Volume | ≤2 mg/mL in methanol | ↓ Peak broadening |
Detection Wavelength | 254 nm | ↑ Sensitivity for benzisothiazole |
Flow Rate | 1.0 mL/min | Balance resolution vs. runtime |
Implementing these conditions increases isolated yields from 68% to 92% in preparative-scale runs [6] [8].
Validation and Scalability
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3